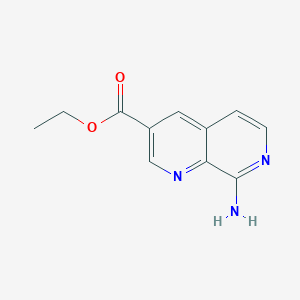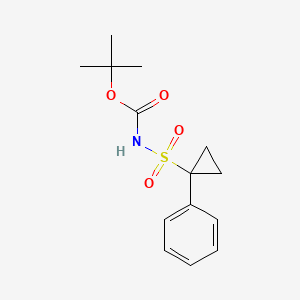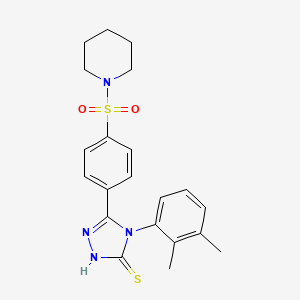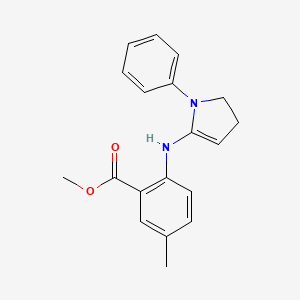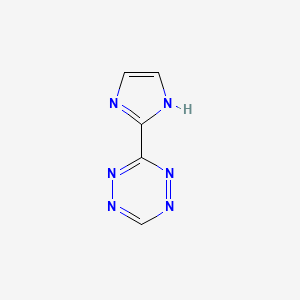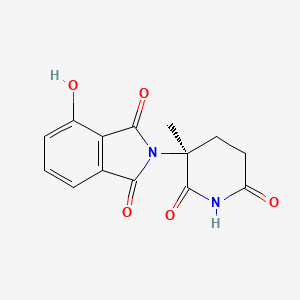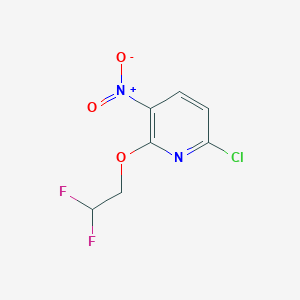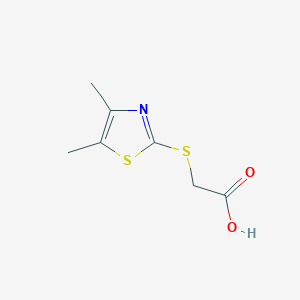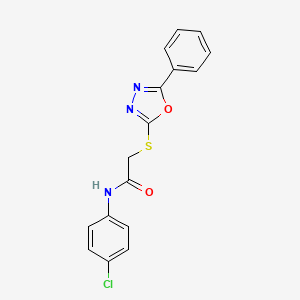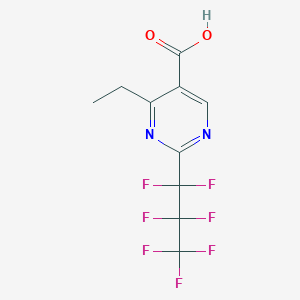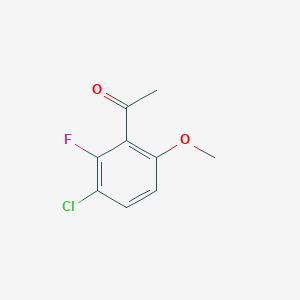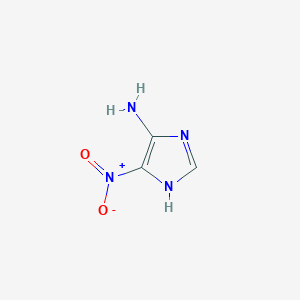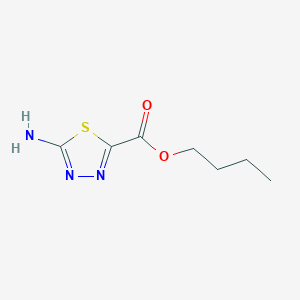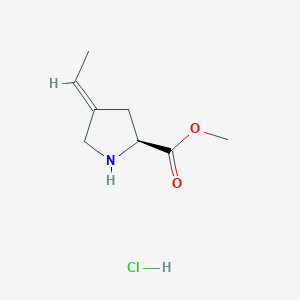
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethylidene group and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing good to excellent yields . Another method involves the reaction of the corresponding amine with an ethylidene precursor under acidic conditions to form the pyrrolidine ring, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反応の分析
Types of Reactions
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylidene group may participate in covalent bonding with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl (S)-4-ethylidenepyrrolidine-2-carboxylate: Lacks the hydrochloride salt form, resulting in different solubility properties.
Ethyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate: Contains an ethyl ester instead of a methyl ester, affecting its reactivity and applications.
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate acetate: Contains an acetate salt form, which may alter its stability and solubility.
Uniqueness
Methyl (S,E)-4-ethylidenepyrrolidine-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and salt form, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications in research and industry.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
methyl (2S,4E)-4-ethylidenepyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-4-7(9-5-6)8(10)11-2;/h3,7,9H,4-5H2,1-2H3;1H/b6-3+;/t7-;/m0./s1 |
InChIキー |
DBHZYKOFMLBVNV-LLOLQHSASA-N |
異性体SMILES |
C/C=C/1\C[C@H](NC1)C(=O)OC.Cl |
正規SMILES |
CC=C1CC(NC1)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


